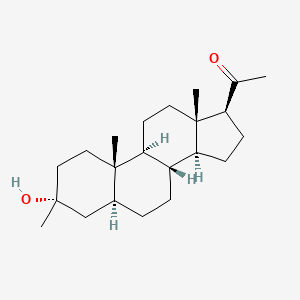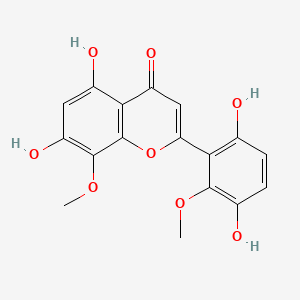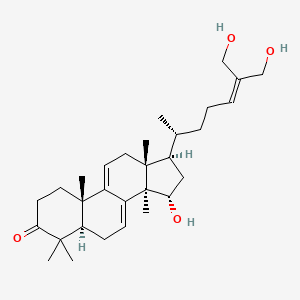
LDN-76070
Overview
Description
4-(5-Bromo-2-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one is an organic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis This compound features a quinolinone core structure, which is known for its diverse biological activities
Preparation Methods
The synthesis of LDN-76070 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline and 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 5-bromo-2-fluoroaniline with 3,4,5-trimethoxybenzaldehyde under acidic conditions.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinolinone core.
Final Product:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
4-(5-Bromo-2-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The quinolinone core can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield quinoline derivatives.
Methylation: The methoxy groups can be introduced or modified through methylation reactions using methyl iodide and a base.
Major products formed from these reactions include substituted quinolinones, quinoline derivatives, and various functionalized aromatic compounds.
Scientific Research Applications
4-(5-Bromo-2-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its quinolinone core is known for anti-inflammatory, antiviral, and anticancer activities.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of LDN-76070 involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies using techniques like molecular docking and enzyme assays help elucidate these interactions.
Comparison with Similar Compounds
Similar compounds to LDN-76070 include:
4-(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: This compound shares the bromine and fluorine substituents but has a pyrazinylmethanone core instead of a quinolinone core.
2-Bromo-4-fluorophenol: This simpler compound contains bromine and fluorine on a phenol ring and is used in various organic synthesis applications.
The uniqueness of this compound lies in its quinolinone core, which imparts distinct biological and chemical properties compared to other similar compounds.
Properties
CAS No. |
838842-80-1 |
|---|---|
Molecular Formula |
C18H17BrFNO4 |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
4-(5-bromo-2-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C18H17BrFNO4/c1-23-14-8-13-16(18(25-3)17(14)24-2)11(7-15(22)21-13)10-6-9(19)4-5-12(10)20/h4-6,8,11H,7H2,1-3H3,(H,21,22) |
InChI Key |
PWBKGPVHXOKOOE-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(CC(=O)NC2=C1)C3=C(C=CC(=C3)Br)F)OC)OC |
Canonical SMILES |
COC1=C(C(=C2C(CC(=O)NC2=C1)C3=C(C=CC(=C3)Br)F)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LDN-76070; LDN 76070; LDN76070 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


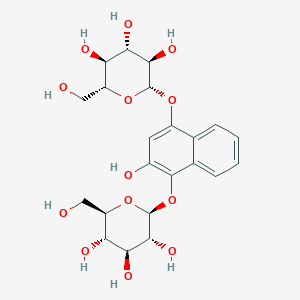
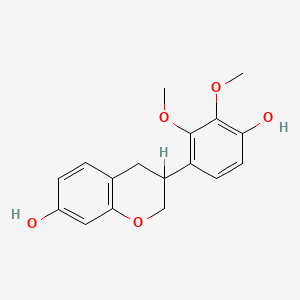
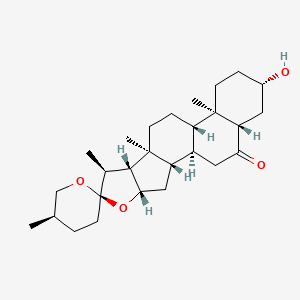
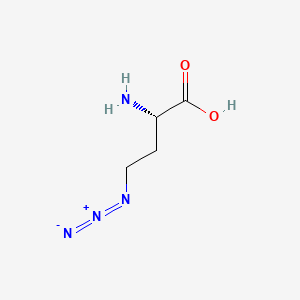
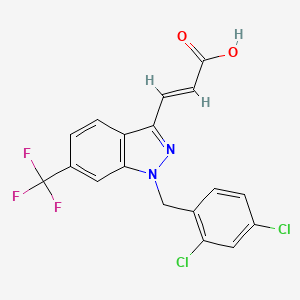
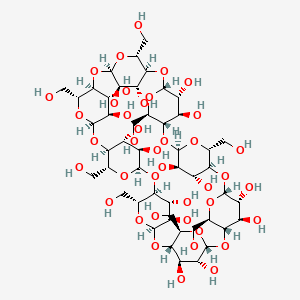
![(2S)-2-amino-5-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B1674605.png)
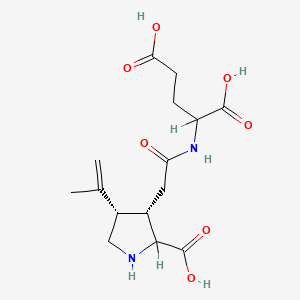

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1674611.png)

